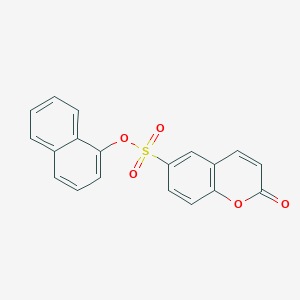
naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate (NCS) is a synthetic organic compound that has been used in a variety of scientific applications. NCS is a relatively new compound that has only been around for a few decades, and has been utilized in a wide range of research fields. NCS has been used in various areas of research including biochemistry, pharmacology, and drug development. NCS has a wide range of potential applications due to its unique properties and ability to interact with a variety of molecules.
Wissenschaftliche Forschungsanwendungen
Medicine
Compounds similar to naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate, such as aminophosphonates, have been discovered to have applications in medicine . They are known as peptide enzyme inhibitors due to their ability to mimic the transition states of amines and esters in biological processes .
Agrochemistry
Aminophosphonates, which share some structural similarities with the compound , have also found use in agrochemistry . Their unique properties make them suitable for various applications in this field .
Cancer Treatment
Naphthalenylchalcone derivatives, which are structurally related to naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate, have shown cytotoxic effects on HCT116 human colon cancer cells . This suggests potential applications in the development of chemotherapeutic agents .
Antioxidant Activity
Coumarin derivatives, which are structurally related to 2-oxo-2H-chromene-6-sulfonate, have been explored for their antioxidant activity . This suggests potential applications in the development of antioxidant drugs or supplements.
Anti-HIV Agents
Coumarin hybrids have been synthesized as potential anti-HIV agents . Given the structural similarity between coumarins and 2-oxo-2H-chromene-6-sulfonate, there could be potential for similar applications.
Anti-Inflammatory Agents
Chalcone derivatives, which share some structural similarities with naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate, have shown anti-inflammatory effects . This suggests potential applications in the development of anti-inflammatory drugs.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various targets involved in multidrug resistance (mdr) in cancer cells, such as p-glycoprotein, bcrp, abcb5, egfr, and p53 .
Mode of Action
It’s worth noting that related compounds have demonstrated cytotoxicity on cell lines expressing different mechanisms of drug resistance . This suggests that naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate may interact with its targets in a way that bypasses these resistance mechanisms.
Biochemical Pathways
The compound affects multiple biochemical pathways, including cell cycle regulation, mitochondrial dysfunction, apoptosis signaling, and EIF2 signaling . It stimulates the generation of excessive reactive oxygen species and the collapse of mitochondria membrane potential, accompanied by the arrest of the cell cycle in the G2M phase and apoptosis induction . It also triggers endoplasmic reticulum (ER) stress, evidenced by the activation of p-PERK, p-eIF2α, ATF4, and CHOP .
Pharmacokinetics
The compound’s ability to bypass p-gp-mediated resistance suggests that it may have favorable absorption and distribution properties
Result of Action
The compound’s action results in significant cytotoxicity in multidrug-resistant cancer cell lines . This is accompanied by the generation of reactive oxygen species, mitochondrial dysfunction, cell cycle arrest, and apoptosis . The compound also triggers ER stress, leading to the activation of a stress response pathway .
Action Environment
The compound’s ability to bypass p-gp-mediated resistance suggests that it may be less affected by certain cellular defense mechanisms
Eigenschaften
IUPAC Name |
naphthalen-1-yl 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5S/c20-19-11-8-14-12-15(9-10-17(14)23-19)25(21,22)24-18-7-3-5-13-4-1-2-6-16(13)18/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUVANKWCXEXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

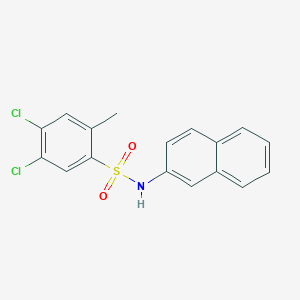

![6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6434529.png)
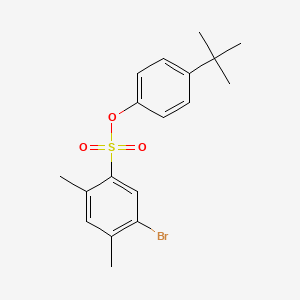

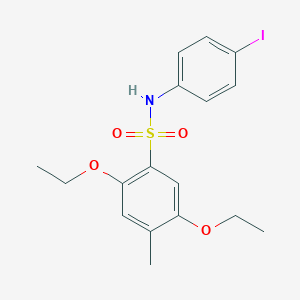

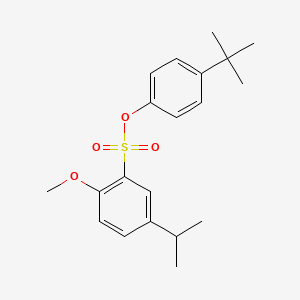
![2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434563.png)
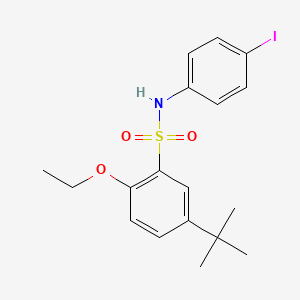

![8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6434603.png)
![N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434608.png)
